Gualamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

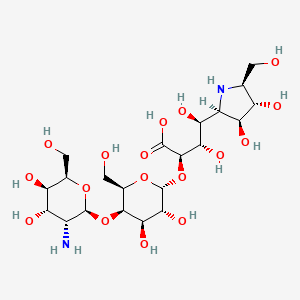

Gualamycin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Agricultural Applications

Acaricide Properties

Gualamycin has been identified as a novel acaricide, effective against various pest species. It was isolated from the culture broth of Streptomyces sp. NK11687 and has shown significant efficacy in controlling mite populations, making it a promising candidate for sustainable agricultural practices. The structure of this compound was elucidated through spectroscopic methods, confirming its potential as a biopesticide .

Mechanism of Action

The mode of action involves disrupting the nervous system of target pests, leading to paralysis and death. This mechanism is crucial for developing environmentally friendly pest control solutions that minimize chemical residues in food products.

Pharmacological Applications

Antimicrobial Activity

this compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, as well as fungi, suggesting potential uses in developing new antibiotics . This is particularly relevant given the rising concern over antibiotic resistance.

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations lower than many conventional antibiotics, highlighting its potential as a therapeutic agent .

Biochemical Research

Natural Products Isolation

this compound is also significant in the field of natural products chemistry. Its isolation involves advanced techniques such as chromatography and spectroscopy, which are essential for characterizing complex natural compounds. The methodologies developed for isolating this compound can be applied to other microbial metabolites, enhancing our understanding of their chemical diversity and potential applications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Propiedades

Fórmula molecular |

C21H38N2O17 |

|---|---|

Peso molecular |

590.5 g/mol |

Nombre IUPAC |

(2R,3S,4S)-2-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,4-dihydroxybutanoic acid |

InChI |

InChI=1S/C21H38N2O17/c22-7-11(29)10(28)5(2-25)37-20(7)39-17-6(3-26)38-21(16(34)15(17)33)40-18(19(35)36)14(32)13(31)8-12(30)9(27)4(1-24)23-8/h4-18,20-21,23-34H,1-3,22H2,(H,35,36)/t4-,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+,20-,21+/m0/s1 |

Clave InChI |

IZZRXUHORVVNQL-LLEMLHBASA-N |

SMILES isomérico |

C([C@H]1[C@@H]([C@H]([C@H](N1)[C@@H]([C@@H]([C@H](C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(N1)C(C(C(C(=O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)O)O)O)O)O)O |

Sinónimos |

2-O-(4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl)-2,3,4-trihydroxy-4-(3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl)butanoic acid gualamycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.